molecular formula C12H11NO4 B2875788 6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 35975-68-9

6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2875788
CAS No.: 35975-68-9
M. Wt: 233.223
InChI Key: FCDXTJFAMMWFPJ-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Molecular Formula: C12H11NO4) is a chemical building block based on the pharmaceutically relevant 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold . This core structure is recognized for its significant role in medicinal chemistry research, particularly as a precursor in the development of novel antibacterial agents . The quinoline-3-carboxylic acid pharmacophore is a key structural feature in several studied inhibitors, mapping critical features like a negatively ionizable group and hydrogen bond acceptors that are important for interaction with biological targets . Researchers utilize this compound as a versatile intermediate for synthesizing more complex derivatives, such as those investigated for their potential to inhibit viral enzymes like HIV-1 integrase . The methoxy and methyl substituents on the quinoline ring system allow for strategic chemical modifications, enabling structure-activity relationship (SAR) studies aimed at optimizing biological activity and pharmacokinetic properties . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-5-7(17-2)3-4-10(8)13/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDXTJFAMMWFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: Quinoline derivatives, including this compound, are explored for their antibacterial, antifungal, and anticancer properties. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Key Features Biological Activity Reference
6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-CH₃, 6-OCH₃ Methoxy and methyl groups enhance solubility; limited steric hindrance Not explicitly reported in evidence
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-Br Bromine increases lipophilicity and kinase affinity Ki = 60 nM (CK2 kinase inhibition)
1-Ethyl-6-fluoro-7-piperazinyl derivatives 1-C₂H₅, 6-F, 7-piperazinyl Fluorine and piperazine enhance DNA gyrase binding Broad-spectrum antibacterial activity (MIC = 0.39 µg/mL vs. S. aureus)
7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-Cl, 8-Cl Chlorine atoms improve kinase selectivity IC₅₀ = 800 nM (CK2 inhibition)
1-Cyclopropyl-6-fluoro-8-methoxy derivatives 1-cyclopropyl, 6-F, 8-OCH₃ Cyclopropyl and fluorine optimize pharmacokinetics Potent anti-tubercular activity
Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid Fused benzodiazepine ring Extended π-system enhances DNA intercalation Antifungal activity (MIC = 1.56 µg/mL vs. C. albicans)

Impact of Substituents on Activity

  • Halogenation (F, Cl, Br): Halogens at positions 6, 7, or 8 significantly improve antimicrobial and kinase-inhibitory potency. For example, 5,6,8-trichloro derivatives achieve Ki = 60 nM against CK2 kinase due to enhanced hydrophobic interactions .
  • Alkyl Groups (CH₃, C₂H₅, cyclopropyl): 1-Substituted alkyl groups, particularly cyclopropyl, improve membrane penetration and target binding in fluoroquinolones .
  • Methoxy Groups (OCH₃): While methoxy groups (e.g., at position 6 or 8) may reduce potency compared to halogens, they can improve aqueous solubility and reduce cytotoxicity .
  • Piperazinyl and Amide Side Chains: These moieties broaden antibacterial spectra by facilitating interactions with bacterial topoisomerases .

Biological Activity

6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as YJC-1, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H9NO4
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 34785-07-4

YJC-1 exhibits multiple mechanisms that contribute to its biological activity:

  • Cell Cycle Arrest : YJC-1 has been shown to induce growth arrest in human lung carcinoma A549 cells by interfering with microtubule polymerization. This results in a significant increase in the expression of the cyclin-dependent kinase inhibitor p21(Cip1/Waf1) and a decrease in cyclin B1 and CDK1 levels, leading to mitotic phase arrest .
  • Antiviral Activity : Preliminary studies indicate that derivatives of quinoline compounds, including YJC-1, possess antiviral properties against Hepatitis B Virus (HBV). In vitro studies demonstrated that these compounds can inhibit HBV replication effectively at concentrations as low as 10 µM .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. Studies suggest that modifications to the quinoline structure can enhance its efficacy against various bacterial infections, including MRSA .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anticancer IC50 value of ~4.8 µM in A549 cells; induces G2/M phase arrest
Antiviral High inhibition of HBV replication at 10 µM concentration
Antimicrobial Effective against MRSA with MIC values indicating potent activity
Cytotoxicity Low toxicity observed in vitro with high selectivity towards cancer cells

Study on Anticancer Properties

In a study focusing on the anticancer effects of YJC-1, researchers found that the compound significantly inhibited the growth of A549 lung cancer cells. The mechanism involved cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment .

Study on Antiviral Efficacy

Research conducted on various quinoline derivatives revealed that YJC-1 and its analogs demonstrated considerable antiviral activity against HBV. The compounds were effective in reducing viral load in infected cell lines, suggesting their potential use in antiviral therapies .

Study on Antimicrobial Resistance

A comparative study assessed the antimicrobial efficacy of YJC-1 against resistant strains of bacteria. Results indicated that structural modifications could enhance its activity against MRSA and other resistant pathogens, providing insights into developing new antimicrobial agents .

Preparation Methods

Core Formation

Methyl 6-methoxyanthranilate reacts with ethyl 3-ketopentanoate in polyphosphoric acid (PPA) at 120–140°C to yield methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. The reaction proceeds via formation of an enamine intermediate, followed by intramolecular cyclization (Scheme 1). PPA acts as both catalyst and dehydrating agent, achieving cyclization yields of 65–77%.

Key Conditions

  • Temperature: 120–140°C
  • Catalyst: Polyphosphoric acid (PPA)
  • Yield: 65–77%

N-Methylation

The 1-position nitrogen is alkylated using methyl iodide in dimethylformamide (DMF) with sodium hydride as a base. This step requires anhydrous conditions to prevent hydrolysis of the ester group. Reaction completion typically occurs within 4–6 hours at 90°C, yielding 1-methyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (85–90% yield).

Ester Hydrolysis

Basic hydrolysis with 10% aqueous sodium hydroxide converts the methyl ester to the carboxylic acid. Refluxing in ethanol for 5–7 hours achieves near-quantitative conversion, with final purification via recrystallization from ethanol-water.

Solvent-Free Hydroamination-Friedel-Crafts Approach

An alternative one-pot synthesis avoids toxic solvents by combining hydroamination and Friedel-Crafts cyclization.

Reaction Protocol

6-Methoxyaniline reacts with dimethyl acetylenedicarboxylate (DMAD) under solvent-free conditions, forming a propargylamine intermediate. Subsequent treatment with PPA at 100°C induces cyclization to methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Isomerization and Functionalization

The 2-carboxylate isomer is hydrolyzed to the carboxylic acid using lithium hydroxide, followed by decarboxylation at 200°C to yield 6-methoxy-4-oxo-1,4-dihydroquinoline. N-Methylation proceeds as in Section 1.2, with final oxidation of the 3-position using Jones reagent to install the carboxylic acid.

Advantages

  • Eliminates solvent use in initial steps
  • Higher atom economy (78% vs. 65% for Gould-Jacobs)

Microwave-Assisted Amide Coupling

Recent protocols employ microwave irradiation to accelerate coupling reactions.

Ester-Amine Condensation

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate reacts with methylamine in tetrahydrofuran (THF) using trimethylaluminum as a Lewis acid. Microwave irradiation at 120°C for 2 minutes achieves 92% conversion to the 3-carboxamide.

Hydrolysis to Carboxylic Acid

The amide intermediate undergoes acidic hydrolysis with 6M HCl at reflux, yielding the target carboxylic acid in 88% purity. This method reduces reaction times from hours to minutes but requires specialized equipment.

Post-Functionalization of Halogenated Intermediates

Halogen atoms at the 7-position facilitate late-stage functionalization.

Bromination and Displacement

7-Bromo-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is prepared via N-bromosuccinimide (NBS) bromination. Palladium-catalyzed cross-coupling with carbon monoxide introduces the carboxylic acid directly, avoiding hydrolysis steps.

Conditions

  • Catalyst: Pd(PPh₃)₄
  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
  • Yield: 68%

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Gould-Jacobs 65–77 8–12 h High scalability
Solvent-Free 78 6 h Eco-friendly
Microwave-Assisted 88 2 min Rapid kinetics
Halogen Displacement 68 4 h Direct CO insertion

The Gould-Jacobs method remains preferred for large-scale synthesis due to established protocols, while microwave-assisted routes offer time savings for research-scale production.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Positional isomerism during cyclization is mitigated by using electron-donating groups (e.g., methoxy) at the 6-position, which direct cyclization to the desired para position.

Purification Difficulties

The carboxylic acid’s poor solubility in organic solvents necessitates recrystallization from ethanol-water (3:1 v/v), achieving >98% purity.

N-Methylation Side Reactions

Over-alkylation is prevented by using a 1.1:1 molar ratio of methyl iodide to quinoline intermediate.

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